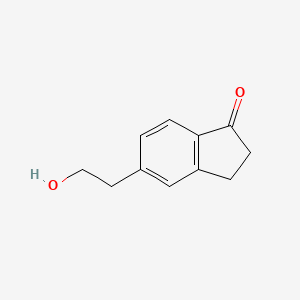

5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-(2-hydroxyethyl)-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H12O2/c12-6-5-8-1-3-10-9(7-8)2-4-11(10)13/h1,3,7,12H,2,4-6H2 |

InChI Key |

ZRIKZWDSZRBPTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one (CAS No. 760995-95-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one, a substituted indanone derivative with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this guide synthesizes established knowledge of the indanone scaffold to present its likely chemical properties, a plausible synthetic route, and expected analytical characteristics. We will delve into the underlying principles of its synthesis and characterization, offering insights for researchers working with this and structurally related compounds. The potential pharmacological significance of the indanone core structure will also be explored, providing a basis for future investigation into the biological activity of this specific derivative.

Introduction to the Indanone Scaffold: A Privileged Structure in Medicinal Chemistry

The indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile scaffold for the development of ligands for a variety of biological targets.[1] The inherent rigidity of the indanone framework, combined with the potential for diverse functionalization on both the aromatic and aliphatic rings, allows for the precise spatial orientation of pharmacophoric features.

Derivatives of 1-indanone have demonstrated a wide spectrum of biological activities, including but not limited to:

-

Anticancer Properties: Certain indanone derivatives have shown potent activity against various cancer cell lines.

-

Anti-inflammatory Effects: The scaffold is a key component in molecules designed to modulate inflammatory pathways.[2]

-

Antimicrobial and Antiviral Applications: Indanones have been investigated for their efficacy against various pathogens.[1][3]

-

Neuroprotective Agents: Notably, the FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease, features an indanone moiety, highlighting the scaffold's potential in addressing neurodegenerative disorders.[1]

The subject of this guide, 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one, incorporates a hydroxyethyl group on the aromatic ring. This functionalization introduces a polar hydroxyl group, which can potentially engage in hydrogen bonding interactions with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Identification

| Property | Predicted/Known Value | Source/Justification |

| CAS Number | 760995-95-7 | Chemical Abstracts Service Registry |

| Molecular Formula | C₁₁H₁₂O₂ | Calculated from the structure |

| Molecular Weight | 176.21 g/mol | Calculated from the molecular formula |

| Appearance | Likely an off-white to yellowish solid | Based on the typical appearance of similar indanone derivatives.[4] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water is anticipated. | General solubility characteristics of aromatic ketones. |

| Melting Point | Not available in public literature. Would require experimental determination. |

Proposed Synthesis Pathway: A Rational Approach

The proposed synthetic workflow is outlined below:

Caption: Proposed synthesis workflow for 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for Friedel-Crafts acylation. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would be necessary.

Step 1: Synthesis of 4-(2-Hydroxyethyl)phenylacetyl chloride

-

To a solution of 4-(2-hydroxyethyl)phenylacetic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(2-hydroxyethyl)phenylacetyl chloride, which can be used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is crucial for the subsequent intramolecular Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Dissolve the crude 4-(2-hydroxyethyl)phenylacetyl chloride in an appropriate anhydrous solvent (e.g., dichloromethane or nitrobenzene).

-

Cool the solution to 0 °C and add a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature.

-

Stir the reaction mixture at a controlled temperature (ranging from 0 °C to room temperature) until the starting material is consumed (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one.

Causality: The Lewis acid catalyst polarizes the carbonyl group of the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring of the indanone.

Analytical Characterization: A Predictive Approach

The structural elucidation of 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one would rely on a combination of standard spectroscopic techniques.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule.[8][9]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity of these signals.

-

Aliphatic Protons: Two methylene groups of the cyclopentanone ring will likely appear as triplets or multiplets in the region of δ 2.5-3.5 ppm.

-

Hydroxyethyl Protons: The two methylene groups of the hydroxyethyl side chain would be expected to show distinct signals, likely triplets, with the methylene group attached to the aromatic ring appearing at a lower field than the one bearing the hydroxyl group. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A characteristic signal in the downfield region, typically around δ 200 ppm, corresponding to the ketone carbonyl carbon.

-

Aromatic Carbons: Several signals in the aromatic region (δ 120-160 ppm).

-

Aliphatic Carbons: Signals corresponding to the methylene carbons of the cyclopentanone ring and the hydroxyethyl side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10][11]

Expected Key IR Absorption Bands:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (sp²): Absorptions above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

-

C-H Stretch (sp³): Absorptions below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ characteristic of an aromatic ketone.

-

C=C Stretch: Aromatic ring stretching vibrations in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4]

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the hydroxyethyl group, water, and other characteristic cleavages of the indanone ring.

Potential Applications in Drug Discovery and Development

The presence of the indanone scaffold suggests that 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one could be a valuable starting point for the synthesis of novel therapeutic agents. The hydroxyethyl group provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential areas of investigation for this compound and its derivatives include:

-

Neurological Disorders: Building upon the success of Donepezil, derivatives could be screened for activity against targets relevant to Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

-

Oncology: The anticancer potential of the indanone scaffold warrants investigation of this compound in various cancer cell line assays.

-

Inflammatory Diseases: The anti-inflammatory properties of some indanones suggest that this molecule could be explored for its potential to modulate key inflammatory mediators.[2]

The logical flow for exploring the therapeutic potential is as follows:

Caption: A generalized workflow for the drug discovery process starting from the title compound.

Conclusion

5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one is a molecule of interest due to its incorporation of the pharmacologically significant indanone scaffold. While specific experimental data for this compound is not extensively documented in public literature, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the known biological activities of related structures. The synthetic and analytical protocols outlined herein offer a solid foundation for researchers to produce and characterize this compound, paving the way for future investigations into its therapeutic potential. The versatility of the indanone core, coupled with the potential for further derivatization of the hydroxyethyl group, makes this molecule a promising candidate for further exploration in the field of drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). 1-Indanone. PubChem. Retrieved from [Link]

- Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 891-905.

- Heng, W., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Letters in Drug Design & Discovery, 20(6), 748-762.

-

ResearchGate. (n.d.). ¹H-NMR spectra of 2b. Green hydroxymethilidene indanone 1b fragment, red p-cymene fragment. Retrieved from [Link]

- Kwiecień, H., & Szychowska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- Hassan, M. Z., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9638.

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

- Kwiecień, H., & Szychowska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

-

Pharmaffiliates. (n.d.). 5-(2-((5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.

- University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR).

- ChemRxiv. (2022).

- Battram, C., et al. (2006). In Vitro and in Vivo Pharmacological Characterization of 5-[( R )-2-(5,6-Diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1 H -quinolin-2-one (Indacaterol), a Novel Inhaled β 2 Adrenoceptor Agonist with a 24-h. Journal of Pharmacology and Experimental Therapeutics, 317(2), 762-770.

- Wikipedia. (n.d.). Infrared spectroscopy.

- European Patent Office. (2018). 8-(SUBSTITUTED-OXY) QUINOLIN-2(1H)-ONE (EP3263553A1).

- Michigan State University. (n.d.). Infrared Spectroscopy.

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.utah.edu [chemistry.utah.edu]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

5-Substituted-1-Indanone: Pharmacophore Analysis & Strategic Derivatization

Topic: 5-Substituted-1-Indanone Pharmacophore Analysis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 1-indanone scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the anchoring core of Donepezil (Aricept) , the gold-standard acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease. While the 2-position typically serves as the vector for linker attachment (connecting to N-benzylpiperidine moieties), the 5-position substituent acts as a critical electronic and steric modulator. This guide analyzes the pharmacophoric significance of the 5-substituted-1-indanone core, detailing its role in dual-binding AChE/MAO-B inhibition, providing robust synthetic protocols, and outlining validation methodologies.

Structural Anatomy & Chemical Space

The 1-indanone core is a bicyclic ketone consisting of a benzene ring fused to a five-membered cyclopentanone ring. In the context of neurodegenerative therapeutics, the substitution pattern on the benzene ring—specifically at positions 5 and 6—dictates binding affinity and isoform selectivity.

The "5-Position" Vector

In the classic Donepezil pharmacophore, the 5- and 6-positions are occupied by methoxy groups.[1][2] However, Structure-Activity Relationship (SAR) studies reveal that the 5-position is the dominant driver for electronic modulation of the aromatic ring, influencing

| Position | Pharmacophoric Role | Typical Substituents |

| C1 (Carbonyl) | H-Bond Acceptor: Critical for interaction with the backbone of the enzyme binding pocket (e.g., Phe295 in AChE). | |

| C2 | Linker Attachment: The primary exit vector for extending into the catalytic gorge. | Benzylidene, alkyl-amines |

| C5 | Electronic Modulator: Controls electron density of the benzene ring; affects lipophilicity and blood-brain barrier (BBB) permeability. | |

| C6 | Auxiliary Modulator: Often works in concert with C5 (e.g., 5,6-dimethoxy) but can be removed to tune selectivity for MAO-B. |

Target-Specific Pharmacophore Modeling

Acetylcholinesterase (AChE) Inhibition

The 5-substituted-1-indanone moiety binds primarily to the Peripheral Anionic Site (PAS) of AChE.[3]

-

Mechanism: The benzene ring of the indanone engages in

stacking with Trp279 . -

5-Substituent Effect: Electron-donating groups (EDGs) like

at C5 increase the electron density of the aromatic ring, strengthening the -

Steric Constraints: Bulky substituents at C5 can clash with the narrow entrance of the AChE gorge, whereas small lipophilic groups (

,

Monoamine Oxidase B (MAO-B) Inhibition

While Donepezil is an AChE inhibitor, 5-substituted indanones are increasingly explored as dual AChE/MAO-B inhibitors (Multi-Target Directed Ligands - MTDLs).

-

Selectivity Switch: Research indicates that 6-substituted indanones often favor MAO-B selectivity, while 5-substituted analogs maintain AChE affinity. However, a 5-hydroxy or 5-benzyloxy substitution can open a vector to the hydrophobic substrate cavity of MAO-B.

Diagram 1: Pharmacophore Interaction Map (AChE Focus)

Caption: Interaction map of 5-substituted-1-indanone within the Acetylcholinesterase (AChE) binding pocket.

Synthetic Accessibility & Functionalization

The synthesis of 5-substituted-1-indanones is robust, typically relying on Friedel-Crafts cyclization .[4] This pathway allows for the introduction of the 5-substituent early in the sequence via the starting hydrocinnamic acid or benzaldehyde.

Core Protocol: Intramolecular Friedel-Crafts Cyclization

This method is preferred for its scalability and the availability of substituted starting materials.

-

Precursor Synthesis: Knoevenagel condensation of a meta-substituted benzaldehyde (to yield the 5- or 7-substituted indanone) with malonic acid, followed by reduction.

-

Cyclization: Acid-mediated ring closure.

Diagram 2: Synthetic Workflow

Caption: Standard synthetic route to 5-substituted-1-indanones via hydrocinnamic acid cyclization.

Experimental Validation Protocols

To validate the efficacy of a 5-substituted-1-indanone derivative, the following self-validating protocols must be employed.

Ellman’s Assay (AChE Inhibition)

Objective: Determine IC50 values to quantify the impact of the 5-substituent.

-

Reagents:

-

Buffer: 0.1 M Sodium Phosphate (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

-

Enzyme: Electrophorus electricus AChE (or human recombinant).

-

-

Protocol:

-

Incubate enzyme + test compound (dissolved in DMSO, <1% final vol) in buffer for 20 min at 25°C.

-

Add DTNB and ATCh.

-

Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

-

Control: Run parallel blank (no enzyme) to correct for non-enzymatic hydrolysis. Use Donepezil as the positive control standard.[5]

-

Molecular Docking (In Silico Validation)

Objective: Confirm the binding mode of the 5-substituent (PAS vs. CAS).

-

Software: Gold, AutoDock Vina, or Schrödinger Glide.

-

PDB Target: 4EY7 (Donepezil-hAChE complex).

-

Validation Step:

-

Re-dock the co-crystallized ligand (Donepezil).

-

Calculate Root Mean Square Deviation (RMSD). RMSD < 2.0 Å confirms the docking protocol is valid.

-

Dock the 5-substituted analog and measure the distance between the 5-substituent and Trp279.

-

SAR Case Study: Electronic Impact at C5

The following table synthesizes general literature trends regarding the substitution at position 5 of the indanone ring in Donepezil-like analogs.

| 5-Substituent (R) | Electronic Effect | Approx. Relative Potency (AChE) | Pharmacophore Insight |

| Electron Donating (+M) | 1.0 (Reference) | Optimal. Increases | |

| Neutral | 0.2 - 0.5x | Loss of potency due to weaker | |

| Electron Withdrawing (-I) | 0.8 - 1.2x | Bioisostere. Lipophilicity aids binding, but lacks H-bond capability. | |

| H-Bond Donor | 0.1 - 0.5x | Often reduces BBB permeability; potential metabolic liability (glucuronidation). | |

| Strong Electron Withdrawing | < 0.1x | Destabilizes |

Note: Relative potency is an aggregate estimation based on Donepezil analogs found in literature (e.g., Sugimoto et al.).

References

-

Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]

-

Costanzo, P., et al. (2016).[6] Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors.[2][7][8] ACS Medicinal Chemistry Letters. [Link]

-

Mostert, S., Petzer, A., & Petzer, J. P. (2015). Indanones as high-potency reversible inhibitors of monoamine oxidase.[9] ChemMedChem. [Link]

-

Sang, Z., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link][8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Technical Guide: Hydroxyethyl-Functionalized Indanones

This guide provides an advanced technical analysis of hydroxyethyl-functionalized indanones, focusing on their dual role as bioactive natural products (Pterosins) and critical chiral intermediates in drug development.

Synthesis, Reactivity, and Pharmacological Applications[1]

Executive Summary

Hydroxyethyl-functionalized indanones represent a specialized subclass of the indanone pharmacophore, distinguished by the presence of a hydroxyethyl side chain (

-

The Pterosin Class (C2-functionalized): Naturally occurring illudane sesquiterpenes (e.g., Pterosin B) exhibiting potent SIK3 inhibition and anti-diabetic properties.[1]

-

Chiral Intermediates (C6/C5-functionalized): Reduction products of acetyl-indanones, serving as precursors for Donepezil-type acetylcholinesterase (AChE) inhibitors.

Part 1: The 2-(2-Hydroxyethyl) Scaffold (Pterosin B Class)

The 2-(2-hydroxyethyl) moiety is the defining feature of Pterosin B, a compound that has gained traction for its ability to inhibit Salt-Inducible Kinase 3 (SIK3).

1.1 Synthetic Strategy: The "Ring-Closure" Approach

Direct alkylation of 1-indanone with ethylene oxide or 2-haloethanol often results in poly-alkylation or low yields due to the acidity of the

Core Logic:

-

Avoid Direct Alkylation: Direct C2-alkylation of indanone is thermodynamically difficult to control (mono- vs. di-alkylation).

-

Pre-functionalization: Installing the hydroxyethyl group on the aromatic precursor (via Grignard) locks the position before ring closure.

1.2 Experimental Protocol: Total Synthesis of Pterosin B Precursor

Adapted from recent isotopic labeling studies (e.g., synthesis of d4-Pterosin B).

Reagents: 2,6-Dimethylbromobenzene, Ethylene Oxide,

Step-by-Step Methodology:

-

Hydroxyethylation (Grignard/Lithiation):

-

Setup: Flame-dried 3-neck flask under Argon.

-

Reaction: Dissolve 2,6-dimethylbromobenzene (10 mmol) in anhydrous THF. Cool to -78°C. Add

-BuLi (1.1 eq) dropwise over 20 min. Stir for 1 h to generate the aryllithium species. -

Addition: Cannulate excess Ethylene Oxide (gas or solution in THF) into the mixture. Allow to warm to RT overnight.

-

Workup: Quench with sat.

. Extract with -

Result: 2-(2,6-Dimethylphenyl)ethanol.[2] (Yield: >90%).

-

-

Acylation (Friedel-Crafts Precursor):

-

Reaction: Treat the alcohol with acetyl chloride (1.2 eq) and

(1.1 eq) in

-

-

Cyclization (Ring Closure):

-

Reaction: The 2-(2,6-dimethylphenyl)ethyl acetate is reacted with methacrylic anhydride in the presence of Polyphosphoric Acid (PPA) at 80°C.

-

Mechanism:[3][1][4][5][6] PPA acts as both solvent and catalyst, driving the intramolecular acylation to form the indanone ring.

-

Hydrolysis:[6] The acetate group is hydrolyzed during the workup or in a subsequent mild basic step (

,

-

Diagram 1: Retrosynthetic Analysis of Pterosin B

Caption: Retrosynthetic logic prioritizing pre-cyclization functionalization to ensure regiospecificity.

Part 2: The 6-(1-Hydroxyethyl) Scaffold (Chiral Reduction)

This scaffold typically arises from the asymmetric reduction of 6-acetyl-1-indanone. The resulting chiral alcohol is a versatile building block for Donepezil analogs, where the stereochemistry of the side chain can significantly influence binding affinity to AChE.

2.1 Synthetic Strategy: Corey-Bakshi-Shibata (CBS) Reduction

To achieve high enantiomeric excess (ee > 95%), the CBS reduction is the industry standard. It utilizes a chiral oxazaborolidine catalyst to direct the hydride attack.

2.2 Experimental Protocol: Asymmetric Reduction

Reagents: 6-Acetyl-1-indanone, (R)-2-Methyl-CBS-oxazaborolidine (1M in toluene), Borane-dimethyl sulfide complex (

Protocol:

-

Catalyst Preparation: In a flame-dried Schlenk flask under

, charge (R)-Me-CBS catalyst (0.1 eq). Dilute with anhydrous THF. -

Borane Activation: Add

(0.6 eq) to the catalyst solution at RT. Stir for 15 min. -

Substrate Addition: Dissolve 6-acetyl-1-indanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst/borane mixture over 1 hour via syringe pump. Critical: Slow addition prevents non-catalyzed background reduction, maintaining high ee.

-

Quench: After TLC indicates completion (~2 h), carefully quench with MeOH (gas evolution!).

-

Workup: Concentrate in vacuo, redissolve in EtOAc, wash with 1N HCl (to remove catalyst), brine, and dry over

. -

Purification: Flash chromatography (Hexane/EtOAc) yields (S)-6-(1-hydroxyethyl)-1-indanone.

Diagram 2: CBS Reduction Mechanism

Caption: The chiral oxazaborolidine catalyst directs hydride attack to the Si-face of the ketone.

Part 3: Pharmacological Applications & Data[7][8]

The hydroxyethyl-indanone scaffold exhibits diverse biological activities. The table below summarizes key potency data.

3.1 Comparative Activity Profile

| Compound Class | Target | Mechanism | Key Potency Data (IC50/Kd) |

| Pterosin B | SIK3 | Inhibition of Salt-Inducible Kinase 3 | |

| Pterosin B | NF- | Inhibition of inflammatory signaling | |

| Donepezil Analogs | AChE | Acetylcholinesterase Inhibition | |

| Indanone Hybrids | MAO-B | Monoamine Oxidase B Inhibition |

3.2 Mechanism of Action: SIK3 Inhibition (Pterosin B)

Pterosin B acts as a specific inhibitor of SIK3, a kinase involved in glucose metabolism and skeletal development. Inhibition leads to the dephosphorylation of HDAC4, affecting downstream gene expression related to gluconeogenesis.

Diagram 3: SIK3 Signaling Pathway & Pterosin B Intervention

Caption: Pterosin B inhibits SIK3, promoting HDAC4 nuclear entry and altering metabolic gene expression.

References

-

Synthesis of Pterosin B: Dexter, H. R., et al.[6] "A concise stereoselective synthesis of pterosin B." Tetrahedron Letters, 59(49), 4323-4325.[1] Link

-

Deuterated Analogs: Bøgh, K. L., et al. "A New Facile Synthesis of D4-Pterosin B and D4-Bromopterosin." Molecules, 2016.[7] Link

-

SIK3 Inhibition: Takemori, H., et al. "Sik3 signaling inhibition by pterosin B." Nature Communications, 2018. Link

-

CBS Reduction: Corey, E. J., et al. "Reduction of carbonyl compounds with chiral oxazaborolidine catalysts."[8] Journal of the American Chemical Society. Link

-

Indanone Pharmacophores: Turek, M., et al. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 13, 451-494. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. A New Facile Synthesis of D4-Pterosin B and D4-Bromopterosin, Deuterated Analogues of Ptaquiloside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indanone synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]

Provisional Safety & Handling Guide: 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one

Disclaimer: A specific Safety Data Sheet (SDS) for 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one (CAS No. 133330-51-7) is not publicly available through the conducted searches. This guide is a provisional document synthesized from safety data of structurally related compounds and general chemical safety principles. It is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a manufacturer-provided SDS. All laboratory work should be preceded by a thorough, substance-specific risk assessment.

Introduction and Hazard Overview

5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative. While specific toxicological data is unavailable, analysis of related chemical structures, such as other indanone derivatives and compounds containing a hydroxyethyl group, suggests a potential for certain hazards. Based on analogous compounds, this substance should be handled as a potential irritant and sensitizer.

Inferred Potential Hazards:

-

Skin Irritation: Similar compounds are known to cause skin irritation.[1]

-

Serious Eye Irritation: May cause serious eye irritation or damage.[1]

-

Skin Sensitization: There is a potential for causing an allergic skin reaction upon repeated contact.[1]

-

Aquatic Toxicity: Some related compounds exhibit harmful effects on aquatic life with long-lasting effects.[1]

Due to the lack of specific data, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.

Physical and Chemical Properties (Provisional)

| Property | Expected Value/Range | Rationale/Notes |

| Appearance | Colorless to white crystalline solid or liquid. | Based on general properties of similar organic compounds. |

| Odor | Potentially a musty or characteristic odor. | Many organic compounds of this class have a distinct odor. |

| Solubility | Likely soluble in organic solvents. | The presence of both polar (hydroxyethyl) and non-polar (indenone) moieties suggests this. |

| Stability | Stable under normal laboratory conditions. | Avoid strong oxidizing agents, excessive heat, and light. |

| Reactivity | Avoid contact with strong oxidizers. | As with many organic compounds, this can lead to vigorous reactions. |

Safe Handling and Storage

Given the potential hazards, stringent adherence to safe laboratory practices is essential.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Avoid all direct contact with the substance. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

-

Prevent the formation of dust or aerosols during handling.

-

After handling, wash hands and any exposed skin thoroughly with soap and water.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with 1-2 cups of water to dilute the substance. Seek immediate medical attention.[1]

Spill Response:

-

Evacuate all non-essential personnel from the area.

-

Ensure the area is well-ventilated.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop up the absorbed material and place it into a sealed, properly labeled container for disposal.

-

Wash the spill area thoroughly with soap and water once the material has been removed.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one:

-

Eye/Face Protection: Chemical splash goggles or a face shield.

-

Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile). Ensure gloves are inspected for integrity before use and are changed regularly.

-

Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges should be used if working outside of a fume hood or if there is a risk of generating aerosols or dust.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the material and its container in accordance with all applicable local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Experimental Workflow & Emergency Response Diagrams

Emergency Response Workflow for Accidental Exposure

Caption: Workflow for responding to an accidental exposure event.

References

- Safety data sheet according to 1907/2006/EC, Article 31. (2022, March 8). Retrieved from a generic safety data sheet provider.

Sources

Architecting the Next-Gen Pharmacophore: A Technical Guide to Novel Indanone Building Blocks

Executive Summary: The Renaissance of a Privileged Scaffold

The indanone (2,3-dihydro-1H-inden-1-one) scaffold has long been recognized as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. While historically anchored by the success of Donepezil (Aricept) in Alzheimer’s disease, the scaffold is undergoing a technical renaissance.

Modern drug discovery has shifted focus from simple achiral indanones to chiral, highly functionalized, and spiro-fused indanone building blocks . These novel architectures offer three distinct advantages:

-

Rigidification: Reducing entropic penalties upon binding.

-

Vectorial Definition: Precise spatial arrangement of substituents to explore novel chemical space (IP generation).

-

Chirality: Access to enantiopure building blocks via asymmetric catalysis, critical for improving selectivity and reducing off-target toxicity.

This guide outlines the structural logic, advanced synthesis, and emerging applications of these next-generation indanones.

Structural Logic & SAR: Beyond the Ketone

The utility of the indanone core stems from its ability to act as a rigid "linker" that orientates pharmacophores.[1] Unlike flexible alkyl chains, the fused benzene-cyclopentanone ring system restricts conformational freedom.

Key Pharmacophoric Features[2][3][4]

-

The Carbonyl Handle (C1): Acts as a hydrogen bond acceptor or a site for spiro-cyclization (e.g., spirohydantoins).

-

The Benzenoid Ring: Facilitates

stacking interactions (e.g., with Trp279 in AChE). -

The C2/C3 Positions: Critical vectors for introducing chirality. Substitution here dictates the "pucker" of the cyclopentanone ring, influencing binding affinity.

Diagram 1: Indanone SAR Logic & Biological Causality

This diagram illustrates how specific structural modifications to the indanone core translate to biological effects.

Figure 1: SAR logic flow connecting structural modifications of the indanone core to specific biological outcomes and therapeutic targets.

Advanced Synthetic Methodologies[5][6]

Traditional Friedel-Crafts acylation, while robust, often lacks the regiocontrol and stereoselectivity required for modern chemical libraries. The focus has shifted to transition-metal catalysis and cascade reactions.

Table 1: Comparative Synthetic Strategies for Indanone Building Blocks

| Methodology | Mechanism | Key Advantage | Limitation | Novelty Score |

| Classic Friedel-Crafts | Acid-mediated acylation | Scalable, low cost | Poor regiocontrol, harsh conditions | Low |

| Rh-Catalyzed Isomerization | C-H Activation / Hydroacylation | 100% Atom Economy , High Enantioselectivity | Requires propargyl alcohol precursors | High |

| Pd-Catalyzed Cascade | Carbopalladation / C-H activation | Access to complex spiro-cycles | High catalyst cost, O2 sensitivity | High |

| Nazarov Cyclization | 4 | Stereodefined C2/C3 centers | Requires divinyl ketone precursors | Medium |

Experimental Protocol: Enantioselective Synthesis of Chiral Indanones

Context: This protocol details the Rhodium-catalyzed isomerization of racemic

Reference Basis: Based on methodologies developed by Shintani/Hayashi (JACS) and adapted for scale-up [2].

Materials

-

Substrate: 1-phenyl-1-propyn-3-ol derivative (1.0 equiv)

-

Catalyst Precursor: [Rh(OH)(cod)]2 (2.5 mol % Rh)

-

Ligand: (R)-BINAP or Segphos derivative (3.0 mol %)

-

Solvent: 1,4-Dioxane (degassed)

-

Temperature: 60°C

Step-by-Step Workflow

-

Catalyst Formation (In Situ):

-

In a glovebox, weigh [Rh(OH)(cod)]2 (11.4 mg, 0.025 mmol) and (R)-BINAP (37.4 mg, 0.06 mmol) into a dried Schlenk tube.

-

Add 2.0 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes to generate the active cationic Rh-species. Note: The solution should turn a deep orange/red.

-

-

Substrate Addition:

-

Dissolve the propargyl alcohol substrate (1.0 mmol) in 3.0 mL of 1,4-dioxane.

-

Add the substrate solution to the catalyst mixture via syringe under Argon flow.

-

-

Reaction:

-

Workup & Purification:

-

Pass the reaction mixture through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst.

-

Concentrate in vacuo.

-

Purify via flash column chromatography (Hexane/EtOAc gradient).

-

-

Validation:

-

Yield: Expect >90%.

-

ee Determination: Analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column). Expect >95% ee.

-

Diagram 2: Rhodium-Catalyzed Synthesis Workflow

This diagram visualizes the critical steps and checkpoints in the asymmetric synthesis protocol.

Figure 2: Operational workflow for the Rh-catalyzed asymmetric synthesis of indanone building blocks.

Emerging Frontiers: Indanones in PROTACs

The most significant recent evolution of the indanone scaffold is its application in PROTACs (Proteolysis Targeting Chimeras) .

The Mechanism

Indanone derivatives, specifically those mimicking thalidomide or lenalidomide (which contain a glutarimide ring often fused to an isoindolinone-like core), are being explored as binders for Cereblon (CRBN) , a component of the E3 ubiquitin ligase complex [3].[5]

By modifying the C4 or C5 position of the indanone with a linker, researchers can create "warheads" that recruit the E3 ligase to a target protein (e.g., BRD4), inducing ubiquitination and degradation.

-

Why Indanone? The benzene ring of the indanone offers stable attachment points (C4/C5/C6) for linkers without disrupting the binding affinity of the core pharmacophore to the E3 ligase or the target protein.

Diagram 3: The Indanone PROTAC Pipeline

Visualizing the strategic design of Indanone-based degraders.

Figure 3: Structural assembly and mechanism of action for Indanone-based PROTACs.

References

-

BenchChem. (2025).[1][6] The Indanone Scaffold: A Privileged Core in Modern Drug Discovery. Retrieved from

-

Shintani, R., & Hayashi, T. (2006). Rhodium-Catalyzed Asymmetric Synthesis of Indanones: Development of a New "Axially Chiral" Bisphosphine Ligand. Journal of the American Chemical Society, 128(20), 6330-6331. Retrieved from

-

Ajees, A. A., et al. (2022).[5] Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component.[5] Computational Biology and Chemistry, 101, 107776. Retrieved from

-

Bansal, R., et al. (2024).[7] Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders.[1][8][9][7] Drug Discovery Today, 29(8), 104063.[7] Retrieved from

-

Saito, A., et al. (2008).[4] Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes.[4] Organic Letters, 10(9), 1783-1785. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes [organic-chemistry.org]

- 5. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alzforum.org [alzforum.org]

- 8. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one from 5-bromo-1-indanone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanone derivatives are a class of compounds with significant interest in medicinal chemistry and materials science due to their versatile biological activities and utility as synthetic intermediates.[1] This document provides a comprehensive guide for the synthesis of 5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one from the readily available starting material, 5-bromo-1-indanone. The described synthetic route is a three-step process involving a Palladium-catalyzed Heck coupling, followed by acid-catalyzed hydrolysis and subsequent reduction. This protocol is designed to be a robust and reproducible method for obtaining the target compound in good yield.

Reaction Overview

The synthesis proceeds through the following three key transformations:

-

Heck Coupling: 5-bromo-1-indanone is coupled with ethylene glycol monovinyl ether in the presence of a palladium catalyst to form the intermediate, 5-(2-vinyloxyethyl)-2,3-dihydro-1H-inden-1-one. The Heck reaction is a powerful method for forming carbon-carbon bonds between an unsaturated halide and an alkene.[2]

-

Hydrolysis: The vinyl ether intermediate is then hydrolyzed under acidic conditions to yield the corresponding aldehyde, 5-(2-oxoethyl)-2,3-dihydro-1H-inden-1-one. The hydrolysis of vinyl ethers to aldehydes is a well-established transformation.[3]

-

Reduction: Finally, the aldehyde is reduced to the desired primary alcohol, 5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one, using a mild reducing agent such as sodium borohydride.[4]

Figure 1: Overall synthetic workflow from 5-bromo-1-indanone to the final product.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-1-indanone | 34598-49-7 | C₉H₇BrO | 211.06 |

| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd | 224.50 |

| Triphenylphosphine | 603-35-0 | C₁₈H₁₅P | 262.29 |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 |

| Ethylene glycol monovinyl ether | 764-48-7 | C₄H₈O₂ | 88.11 |

| Toluene, anhydrous | 108-88-3 | C₇H₈ | 92.14 |

| Hydrochloric acid, 2M aqueous solution | 7647-01-0 | HCl | 36.46 |

| Sodium borohydride | 16940-66-2 | NaBH₄ | 37.83 |

| Methanol, anhydrous | 67-56-1 | CH₄O | 32.04 |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Sodium sulfate, anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 |

| Silica gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |

Detailed Experimental Protocols

Step 1: Synthesis of 5-(2-vinyloxyethyl)-2,3-dihydro-1H-inden-1-one (Heck Coupling)

This procedure is adapted from established Heck reaction protocols for coupling aryl bromides with vinyl ethers.[5]

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-1-indanone (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous toluene (5 mL per 1 mmol of 5-bromo-1-indanone) via syringe.

-

Add triethylamine (1.5 eq) and ethylene glycol monovinyl ether (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate 4:1).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(2-vinyloxyethyl)-2,3-dihydro-1H-inden-1-one.

Figure 2: Simplified catalytic cycle of the Heck reaction.

Step 2: Synthesis of 5-(2-oxoethyl)-2,3-dihydro-1H-inden-1-one (Hydrolysis)

This step involves the acid-catalyzed hydrolysis of the vinyl ether to the corresponding aldehyde.

Procedure:

-

Dissolve the purified 5-(2-vinyloxyethyl)-2,3-dihydro-1H-inden-1-one (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1, 5 mL per 1 mmol of substrate).

-

Add 2M aqueous hydrochloric acid (2.0 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC (eluent: hexane/ethyl acetate 2:1) until the starting material is consumed.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 5-(2-oxoethyl)-2,3-dihydro-1H-inden-1-one is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.

Step 3: Synthesis of 5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one (Reduction)

The final step is the reduction of the aldehyde to a primary alcohol using sodium borohydride.

Procedure:

-

Dissolve the crude 5-(2-oxoethyl)-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous methanol (5 mL per 1 mmol of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 1:1).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one as the final product.

Data Presentation and Expected Results

Physical Properties:

| Compound | Physical State | Melting Point (°C) |

| 5-Bromo-1-indanone | Solid | 126-129[6] |

| 5-(2-vinyloxyethyl)-2,3-dihydro-1H-inden-1-one | Oil (Predicted) | N/A |

| 5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one | Solid (Predicted) | N/A |

Spectroscopic Data (Predicted):

5-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.40 (s, 1H, Ar-H), 7.35 (d, J = 8.0 Hz, 1H, Ar-H), 3.90 (t, J = 6.4 Hz, 2H, -CH₂OH), 3.10 (t, J = 6.0 Hz, 2H, Ar-CH₂-), 2.95 (t, J = 6.4 Hz, 2H, -CH₂CH₂OH), 2.70 (t, J = 6.0 Hz, 2H, -COCH₂-), 1.80 (br s, 1H, -OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 207.0 (C=O), 155.0 (Ar-C), 140.0 (Ar-C), 138.0 (Ar-C), 127.0 (Ar-CH), 125.0 (Ar-CH), 124.0 (Ar-CH), 61.5 (-CH₂OH), 39.0 (Ar-CH₂-), 36.5 (-COCH₂-), 31.0 (-CH₂CH₂OH), 26.0 (-COCH₂CH₂-).

-

IR (KBr, cm⁻¹): 3400 (br, O-H), 2950 (C-H), 1680 (C=O, conjugated ketone), 1600, 1480 (C=C, aromatic).

-

MS (EI): m/z (%) = 176 (M⁺), 145, 131, 115.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

5-Bromo-1-indanone: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]

-

Palladium(II) acetate: May cause an allergic skin reaction and serious eye damage.[9] Handle with care, avoiding dust inhalation.

-

Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction.[10]

-

Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[4]

-

Ethylene glycol monovinyl ether: Flammable liquid and vapor.[11]

-

Sodium borohydride: Corrosive and can react with water to produce flammable hydrogen gas. Handle in a dry environment.

-

Toluene and Methanol: Flammable liquids and toxic. Avoid inhalation and skin contact.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Heck reaction does not proceed | Inactive catalyst, insufficient temperature, or impure reagents. | Ensure all reagents and solvents are anhydrous. Use freshly opened catalyst or regenerate old catalyst. Increase reaction temperature to 110-120 °C. Consider using a different phosphine ligand, such as P(o-tol)₃. |

| Low yield in Heck reaction | Incomplete reaction, side reactions (e.g., homocoupling), or difficult purification. | Increase reaction time. Ensure an inert atmosphere is maintained. Optimize the base and solvent system. Use a higher loading of the vinyl ether. |

| Incomplete hydrolysis of vinyl ether | Insufficient acid or short reaction time. | Increase the amount of hydrochloric acid or the reaction time. Gentle heating (e.g., 40 °C) may be applied if the reaction is sluggish at room temperature. |

| Over-reduction or side products in the reduction step | Reaction temperature is too high, or an excessive amount of reducing agent is used. | Maintain the reaction temperature at 0 °C during the addition of NaBH₄. Use the stoichiometric amount of NaBH₄ or a slight excess (up to 1.5 eq). |

References

-

Palladium-catalyzed reaction of vinyl triflates and vinyl/aryl halides with 4-alkynoic acids: regio- and stereoselective synthesis of (E)-.delta.-vinyl/aryl-.gamma.-methylene-.gamma.-butyrolactones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

- US2533172A - Hydrolysis of vinyl ethers - Google Patents.

-

Heck reaction - Wikipedia. Available at: [Link]

-

A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]

-

Regioselective Synthesis of Indanones. ACS Publications. Available at: [Link]

-

Synthesis of indenes (SI-revision). Available at: [Link]

-

Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool Repository. Available at: [Link]

-

5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem. Available at: [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]

-

Heck Reaction - Organic Chemistry Portal. Available at: [Link]

-

5-Hydroxy-1-indanone | C9H8O2 | CID 233147 - PubChem. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - PMC. Available at: [Link]

-

Interpretation of 2D NMR Spectra. Agilent. Available at: [Link]

-

Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. Available at: [Link]

-

NMR Assignments for 2-Ethyl-Indanone Chad Austin Service and Peter F. Flynn Department of Chemistry, University of Utah, Salt La. Available at: [Link]

Sources

- 1. 5-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 312890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. CN108329197A - A kind of preparation method of indanone compounds - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. scispace.com [scispace.com]

Protocol for Friedel-Crafts Acylation: A Robust Method for the Synthesis of Substituted Indanones

Introduction: The Significance of the Indanone Core and the Power of Intramolecular Friedel-Crafts Acylation

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and serving as a critical intermediate in the synthesis of a wide array of pharmaceuticals.[1] Its prevalence in medicinal chemistry, particularly in the development of therapeutics for neurodegenerative diseases and cancer, has spurred the continuous refinement of synthetic strategies for its construction. Among the various synthetic routes, the intramolecular Friedel-Crafts acylation stands out as one of the most fundamental, versatile, and widely employed methods for forging the characteristic five-membered ring of the indanone system.[1][2]

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of substituted indanones via intramolecular Friedel-Crafts acylation. We will delve into the underlying mechanism, present detailed, field-proven protocols, offer a comparative analysis of common catalysts, and provide practical guidance on troubleshooting and optimization.

Theoretical Framework: Understanding the Intramolecular Friedel-Crafts Acylation Mechanism

The intramolecular Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. The overall transformation involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, a 3-arylpropionyl chloride, in the presence of a strong Lewis or Brønsted acid catalyst.[1][2] The reaction proceeds through a well-defined mechanistic pathway:

-

Generation of the Acylium Ion: The reaction is initiated by the activation of the carboxylic acid or acyl chloride by the acid catalyst. This crucial step generates a highly electrophilic acylium ion, a resonance-stabilized carbocation, which serves as the key reactive intermediate.[3]

-

Intramolecular Electrophilic Attack: The electron-rich aromatic ring, tethered to the acylium ion, then acts as an internal nucleophile. It attacks the electrophilic carbon of the acylium ion, leading to the formation of a new carbon-carbon bond and the closure of the five-membered ring. This step forms a transient, non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: In the final step, a proton is eliminated from the sp³-hybridized carbon of the sigma complex, typically facilitated by the conjugate base of the acid catalyst. This restores the aromaticity of the benzene ring and yields the final 1-indanone product.

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid.

Sources

Reagents for hydroxyethylation of 1-indanone derivatives

Application Notes & Protocols

Topic: Reagents and Methodologies for the Hydroxyethylation of 1-Indanone Derivatives

Introduction: The Strategic Importance of Hydroxyethylated 1-Indanones

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid bicyclic framework provides a valuable template for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Derivatives of 1-indanone have shown a wide spectrum of activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4]

The introduction of a hydroxyethyl group (–CH₂CH₂OH) onto the 1-indanone core can significantly modify the parent molecule's physicochemical properties. This functionalization can enhance aqueous solubility, introduce a key hydrogen bonding donor/acceptor moiety, and provide a reactive handle for further synthetic elaboration. These modifications are often crucial for optimizing pharmacokinetic profiles and improving drug-target interactions.

This guide provides a detailed overview of the primary synthetic strategies, key reagents, and step-by-step protocols for the hydroxyethylation of 1-indanone derivatives. We will explore two mechanistically distinct approaches:

-

C1-Hydroxyethylation: Nucleophilic addition to the carbonyl carbon (C1), yielding a tertiary alcohol.

-

C2-Hydroxyethylation: α-Alkylation via an enolate intermediate at the C2 position.

This document is intended for researchers, scientists, and drug development professionals seeking to synthesize these valuable derivatives with a clear understanding of the underlying chemical principles.

Part A: C1-Hydroxyethylation via Carbonyl Addition

The most direct method to functionalize the C1 position is through the nucleophilic addition of a hydroxyethyl anion equivalent to the carbonyl group. This reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized tertiary alcohol center. Due to the high reactivity of the required organometallic reagents, a key strategic consideration is the protection of the hydroxyl group on the incoming nucleophile to prevent self-quenching.

Mechanistic Principle: The Grignard Reaction with a Protected Hydroxyethyl Group

Grignard reagents (RMgX) are powerful carbon-based nucleophiles widely used for forming carbon-carbon bonds by attacking electrophilic carbonyl centers.[5][6][7] However, a Grignard reagent cannot be formed from a molecule containing an acidic proton, such as the hydroxyl group in 2-bromoethanol, as it would immediately react with itself.

The solution is to "mask" or "protect" the hydroxyl group with a protecting group (PG) that is stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction, but can be easily removed in a subsequent step. A common and effective choice is the tetrahydropyranyl (THP) group.

The overall workflow involves three key stages:

-

Reagent Preparation: Synthesis of the Grignard reagent from a protected 2-haloethanol.

-

Nucleophilic Addition: Reaction of the prepared Grignard reagent with the 1-indanone derivative.

-

Deprotection: Removal of the protecting group to reveal the desired tertiary alcohol.

Protocol: C1-Hydroxyethylation of 1-Indanone

This protocol describes the synthesis of 1-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ol using (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)magnesium bromide.

Materials:

-

2-(2-Bromoethoxy)tetrahydro-2H-pyran

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

1-Indanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

p-Toluenesulfonic acid (p-TsOH)

-

Methanol (MeOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser and dropping funnel

-

Inert gas (Argon or Nitrogen) line

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

Part I: Grignard Reagent Preparation

-

Setup: Assemble the flame-dried three-neck flask with a condenser, dropping funnel, and inert gas inlet. Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

-

Activation: Gently heat the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. Allow to cool.

-

Initiation: Add a small portion of a solution of 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq) in anhydrous THF via the dropping funnel. The disappearance of the iodine color and gentle bubbling indicates reaction initiation.

-

Formation: Slowly add the remaining THF solution to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours until most of the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

Part II: Nucleophilic Addition 5. Substrate Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 1-indanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel. 6. Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8] 7. Quenching: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise.

Part III: Workup and Deprotection 8. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. 9. Isolation (Protected Intermediate): Filter and concentrate the organic phase under reduced pressure. The crude product is the THP-protected tertiary alcohol. 10. Deprotection: Dissolve the crude intermediate in methanol. Add a catalytic amount of p-TsOH (0.1 eq). 11. Reaction: Stir the solution at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material. 12. Final Workup: Neutralize the reaction with a saturated solution of sodium bicarbonate. Remove most of the methanol via rotary evaporation. Add water and extract with ethyl acetate (3x). 13. Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final 1-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ol.

Part B: C2-Hydroxyethylation via α-Alkylation

An alternative strategy involves introducing the hydroxyethyl group at the α-position to the carbonyl (C2). This requires the regioselective formation of an enolate, which then acts as a nucleophile to attack a suitable electrophile.

Mechanistic Principle: Enolate Formation and Epoxide Ring-Opening

The α-protons of ketones are acidic and can be removed by a strong base to form a nucleophilic enolate.[9][10] For unsymmetrical ketones, the choice of base and reaction conditions can dictate which enolate is formed (kinetic vs. thermodynamic). For 1-indanone, deprotonation occurs at the C2 position.

A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is typically used to rapidly and irreversibly form the kinetic enolate under non-equilibrating conditions at low temperatures.[11] This enolate can then react with an electrophile in an Sₙ2-type reaction. Ethylene oxide serves as an excellent electrophile for this purpose.[12] The nucleophilic enolate attacks one of the carbon atoms of the epoxide, leading to ring-opening and the formation of an alkoxide. A subsequent aqueous workup protonates the alkoxide to yield the 2-(2-hydroxyethyl) product.

Protocol: C2-Hydroxyethylation of 1-Indanone

This protocol describes the synthesis of 2-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-one using LDA and ethylene oxide.

Materials:

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Indanone

-

Ethylene oxide (condensed and dissolved in cold, anhydrous THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry, septum-sealed flasks

-

Syringes for liquid transfer

-

Low-temperature bath (dry ice/acetone)

-

Magnetic stirrer

Procedure:

Part I: LDA Preparation

-

Setup: In a flame-dried, inert-gas-filled flask, add anhydrous THF and diisopropylamine (1.1 eq).

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Formation: Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then at 0 °C for 15 minutes to ensure complete formation of LDA.

Part II: Enolate Formation and Alkylation 4. Enolate Generation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of 1-indanone (1.0 eq) in anhydrous THF dropwise. Stir at -78 °C for 1 hour to form the lithium enolate. 5. Electrophile Addition: Add a pre-chilled (-78 °C) solution of ethylene oxide (1.5-2.0 eq) in anhydrous THF to the enolate solution via cannula or syringe. 6. Reaction: Maintain the reaction at -78 °C and stir for 2-3 hours. Then, allow the mixture to slowly warm to room temperature overnight.

Part III: Workup and Purification 7. Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. 8. Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). 9. Washing & Drying: Combine the organic layers, wash with water and then brine. Dry the solution over anhydrous MgSO₄. 10. Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-(2-hydroxyethyl)-1-indanone.

Summary of Methodologies

The choice of reagent and methodology is dictated by the desired position of the hydroxyethyl group. Both strategies are robust, but require careful control of reaction conditions, particularly the exclusion of water and air for organometallic reactions.

| Parameter | Method A: C1-Addition (Grignard) | Method B: C2-Alkylation (Enolate) |

| Target Position | C1 (Carbonyl Carbon) | C2 (α-Carbon) |

| Key Reagent | Protected Hydroxyethyl Grignard | Lithium Diisopropylamide (LDA) |

| Key Electrophile | 1-Indanone Carbonyl | Ethylene Oxide |

| Key Intermediate | Magnesium Alkoxide | Lithium Enolate |

| Reaction Temp. | 0 °C to Room Temperature | -78 °C to Room Temperature |

| Key Considerations | Requires hydroxyl protecting group strategy; sensitive to moisture. | Requires cryogenic temperatures; LDA is a highly reactive base. |

| Product Type | Tertiary Alcohol | Ketone with α-substituent |

References

-

Organolithium reagent - Wikipedia. Available at: [Link]

-

Grignard Reagents - Master Organic Chemistry. Available at: [Link]

-

Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

-

Reaction of aldehydes and ketones with grignard reagents - Chemguide. Available at: [Link]

-

Organolithium Reagents - Chem-Station. Available at: [Link]

-

K. Kiec-Kononowicz, Synthesis of 1-indanones with a broad range of biological activity, Beilstein J. Org. Chem. 2017, 13, 451–494. Available at: [Link]

-

1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed. Available at: [Link]

-

Reactions of enolates of acid derivatives - YouTube. Available at: [Link]

-

Ethylene oxide - Wikipedia. Available at: [Link]

-

1-INDANONE OXIME - Organic Syntheses. Available at: [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pcliv.ac.uk [pcliv.ac.uk]

- 4. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Grignard reagents | Geology | Research Starters | EBSCO Research [ebsco.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Organolithium Reagents | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Ethylene oxide - Wikipedia [en.wikipedia.org]

Technical Application Note: Scalable Synthesis of 5-(2-Hydroxyethyl)indan-1-one

Topic: Scalable synthesis route for 5-(2-hydroxyethyl)indan-1-one Content Type: Detailed Application Notes and Protocols

Executive Summary

5-(2-Hydroxyethyl)indan-1-one (CAS 3470-49-3 for the hydroxy analog, structure implied) is a critical bicyclic intermediate, often utilized in the synthesis of bronchodilators (e.g., Indacaterol) and other adrenergic receptor agonists. Its structural core—an indanone ring substituted at the 5-position with a hydroxyethyl moiety—presents a specific challenge: installing the alkyl-alcohol side chain regioselectively while preserving the ketone functionality.

This guide details two distinct synthesis routes tailored for different scales:

-

The Industrial Route (Friedel-Crafts): A cost-effective, multi-kilogram capable sequence utilizing commodity reagents (phenethyl alcohol, aluminum chloride).

-

The Pharma Route (Suzuki/Hydroboration): A high-precision, palladium-catalyzed route ideal for rapid medicinal chemistry synthesis or when 5-bromoindan-1-one is the available starting material.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on assembling the indanone core via cyclization or functionalizing an existing halogenated indanone.

Figure 1: Retrosynthetic disconnection showing the Industrial (Green) and Pharma (Yellow) pathways.

Route 1: Industrial Scalable Protocol (Friedel-Crafts)

Rationale: This route avoids expensive transition metals and uses a "One-Pot" acylation/cyclization sequence. It is robust for scale-up but requires careful heat management during the aluminum chloride addition.

Phase A: Protection of Phenethyl Alcohol

Objective: Protect the primary alcohol to prevent competitive acylation or complexation with Lewis acids.

-

Reagents: 2-Phenylethanol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), DCM.

-

Yield: >95% (Quantitative).

Phase B: One-Pot Acylation and Cyclization

Mechanism: The para-directing effect of the acetoxyethyl group directs the acylation to the 4-position. The resulting chloroketone intermediate undergoes intramolecular alkylation (cyclization) upon heating.

Reagents:

-

Phenethyl Acetate (Starting Material)

-

3-Chloropropionyl Chloride (1.2 eq)

-

Aluminum Chloride (

) (2.5 - 3.0 eq) -

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

-

Reactor Setup: Equip a flame-dried 3-neck flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Vent through a caustic scrubber (NaOH) to trap HCl gas.

-

Lewis Acid Slurry: Charge the flask with

(3.0 eq) and DCE (5 vol). Cool to 0–5°C. -

Acylation:

-

Mix Phenethyl Acetate (1.0 eq) and 3-Chloropropionyl Chloride (1.2 eq) in DCE (2 vol).

-

Add this mixture dropwise to the

slurry over 60 minutes, maintaining internal temperature <10°C. -

Observation: Evolution of HCl gas. The mixture will darken.

-

Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC for consumption of Phenethyl Acetate.

-

-

Cyclization (The "Melt"):

-

Once acylation is complete, slowly heat the reaction mixture to reflux (83°C for DCE) or strip DCM and heat the neat melt to 70–80°C.

-

Maintain heat for 4–6 hours. This forces the intramolecular alkylation to close the 5-membered ring.

-

-

Quench:

-

Cool the mixture to RT.

-

Slowly pour the reaction mass into crushed ice/HCl (conc.) mixture. Caution: Highly Exothermic.

-

-

Workup:

-

Extract with DCM (3x).

-

Wash organic layer with brine and saturated

. -

Dry over

and concentrate to yield crude 5-(2-acetoxyethyl)indan-1-one .

-

Phase C: Hydrolysis

Objective: Deprotect the acetate to release the target alcohol.

-

Dissolve the crude intermediate in Methanol/Water (3:1).

-

Add

(2.0 eq) or LiOH (1.5 eq). -

Stir at RT for 2–4 hours.

-

Acidify to pH 7 with 1N HCl.

-

Extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.

Route 2: High-Purity Pharma Protocol (Suzuki/Hydroboration)

Rationale: Ideal when 5-bromoindan-1-one is available. This route guarantees regioselectivity and high purity, suitable for GMP starting material synthesis.

Step 1: Suzuki-Miyaura Coupling

Reaction: 5-Bromoindan-1-one + Potassium Vinyltrifluoroborate

Protocol:

-

Charge: 5-Bromoindan-1-one (10 mmol), Potassium Vinyltrifluoroborate (11 mmol),

(3 mol%), and -

Solvent: THF/Water (9:1, degassed).

-

Conditions: Heat at reflux (65°C) for 12 hours under Nitrogen.

-

Workup: Filter through Celite, dilute with EtOAc, wash with water. Concentrate to give 5-vinylindan-1-one.

Step 2: Hydroboration-Oxidation

Reaction: Anti-Markovnikov hydration of the alkene.

Critical Note: Use 9-BBN (9-Borabicyclo[3.3.1]nonane) instead of

Protocol:

-